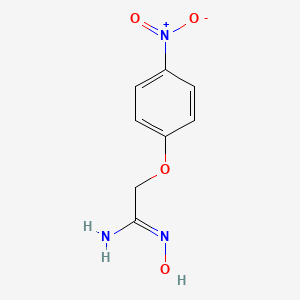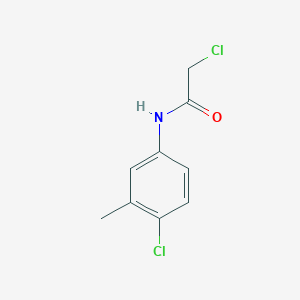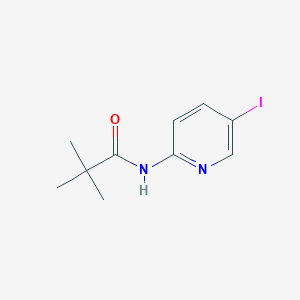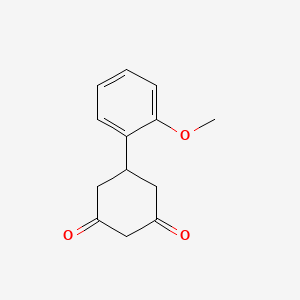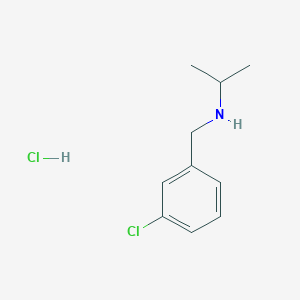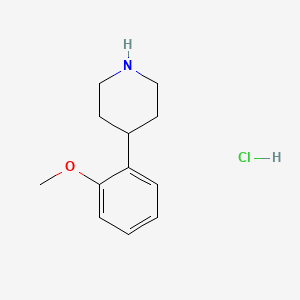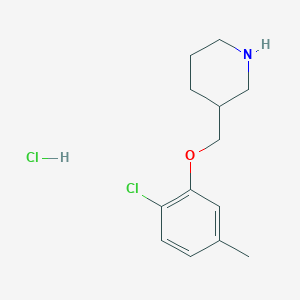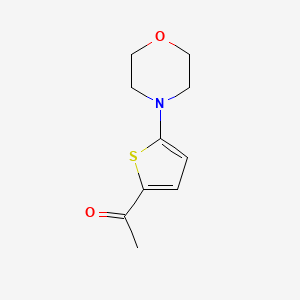
1-(5-Morpholinothiophen-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Activity
A study by (Khumar, Ezhilarasi, & Prabha, 2018) explored the antibacterial properties of novel synthesized pyrazole derivatives, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone. These compounds were found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Cancer Treatment
1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, a derivative of 1-(5-Morpholinothiophen-2-YL)ethanone, was identified as a DNA-dependent protein kinase inhibitor with potential for cancer treatment. This compound enhances the cytotoxicity of agents that induce DNA double-strand breaks, as noted in a study by (Kashishian et al., 2003).
Antituberculosis Activity
A research conducted by (Chitra et al., 2011) synthesized 3-heteroarylthioquinoline derivatives, including those derived from 1-aryl-1-ethanone analogs. They found significant in vitro activity against Mycobacterium tuberculosis, highlighting potential antituberculosis applications.
HIV-1 Replication Inhibition
A study by (Che et al., 2015) identified N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole as an effective inhibitor of HIV-1 replication, suggesting potential applications in HIV treatment.
Anti-inflammatory Activity
A derivative, 1-(4-morpholinophenyl)ethanone, was used in the synthesis of various heterocyclic compounds, which exhibited anti-inflammatory properties in a study by (Helal et al., 2015).
Propriétés
IUPAC Name |
1-(5-morpholin-4-ylthiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(12)9-2-3-10(14-9)11-4-6-13-7-5-11/h2-3H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKILYSCKBSZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572765 |
Source


|
| Record name | 1-[5-(Morpholin-4-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Morpholinothiophen-2-YL)ethanone | |
CAS RN |
230972-02-8 |
Source


|
| Record name | 1-[5-(Morpholin-4-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)
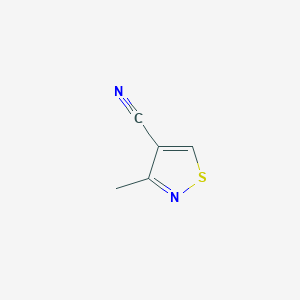
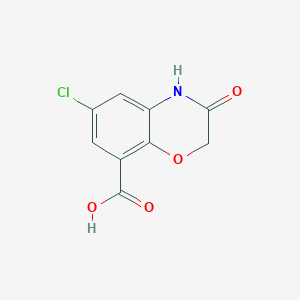
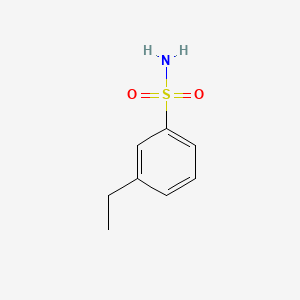
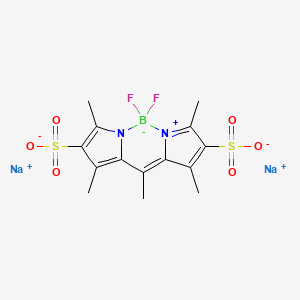
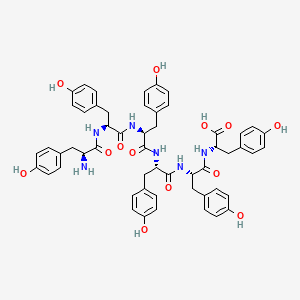
![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)
